![molecular formula C12H10N2O2 B1354575 4-Nitro-[1,1'-biphenyl]-3-amine CAS No. 76129-28-7](/img/structure/B1354575.png)
4-Nitro-[1,1'-biphenyl]-3-amine
Descripción general
Descripción
“4-Nitro-[1,1’-biphenyl]-3-amine” is a chemical compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.2054 . This compound is also known by other names such as Biphenyl, 4-nitro-; p-Nitrobiphenyl; p-Nitrodiphenyl; Ba 2794; 1-Nitro-4-phenylbenzene; 4-Nitrobiphenyl; 4-Nitrodiphenyl; p-Phenylnitrobenzene; PNB; 4-Phenylnitrobenzene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the single-step synthesis of novel N4, N4 ’-dibutyl-3,3’-dinitro- [1,1’-biphenyl]-4,4’-diamine from 3,3’-dinitro- [1,1’-biphenyl]-4,4’-diamine has been described .
Molecular Structure Analysis
The molecular structure of “4-Nitro-[1,1’-biphenyl]-3-amine” can be viewed using computational methods . The crystal structure of a similar compound, 4- (tert-butyl)-4-nitro-1,1-biphenyl, has been characterized using spectroscopic and single-crystal X-ray diffraction techniques .
Chemical Reactions Analysis
Nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations . They have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Nitro-[1,1’-biphenyl]-3-amine” include a molecular weight of 199.2054 . More detailed properties such as color, density, hardness, and melting and boiling points would require further experimental data .
Aplicaciones Científicas De Investigación
1. Catalysis and Environmental Applications
4-Nitro-[1,1'-biphenyl]-3-amine is used in the synthesis of amines through the reduction of nitro compounds. This reduction process is crucial in organic chemistry due to the wide applications of amines in drug synthesis, biologically active molecules, and manufacturing pharmaceutical products, dyes, and polymers. Graphene-based catalysts have shown increased efficiency in the reduction of nitro compounds, including 4-nitrophenol, to amines, offering benefits like high catalytic prowess and easy recovery (Nasrollahzadeh et al., 2020).
2. Synthesis of Metal-Organic Frameworks
Functionalized 4,4'-biphenyldicarboxylic acid molecules, including those with nitro groups, are used in the creation of novel metal-organic frameworks (MOFs). These frameworks have tunable properties based on the functional groups present. The addition of amine groups, which can be derived from nitro compounds like 4-nitro-[1,1'-biphenyl]-3-amine, is significant in post-synthetic modification reactions, maintaining the framework structure and porosity (Gotthardt et al., 2015).
3. Development of Photoreagents for Protein Crosslinking
4-Nitrophenyl ethers, which can be synthesized from nitro compounds like 4-nitro-[1,1'-biphenyl]-3-amine, are proposed as efficient photoreagents for protein crosslinking and affinity labeling. These compounds are inactive under dark biological conditions but react quantitatively with amines upon irradiation, making them useful in biochemistry and molecular biology (Jelenc et al., 1978).
4. In Nitroarene Reduction Methodologies
The reduction of nitroarenes, including 4-nitro-[1,1'-biphenyl]-3-amine, to aryl amines is a critical process in various applications, including pharmaceuticals. Recent advancements in nanochemistry have led to new methods in nitro reduction processes, making them more economical and environmentally friendly (Kadam & Tilve, 2015).
Mecanismo De Acción
Target of Action
Nitro-aromatic compounds, a group to which this compound belongs, are known to interact with various cellular targets, often leading to toxic effects .
Mode of Action
Nitro-aromatic compounds are generally known to undergo reductive activation in hypoxic cells, and then undergo redox recycling or decompose to toxic products . The presence of the nitro group in the compound could potentially lead to the formation of reactive species upon reduction, which can interact with cellular targets .
Biochemical Pathways
For instance, some nitro-aromatic compounds have been found to inhibit the action of topoisomerases, essential enzymes involved in DNA replication .
Pharmacokinetics
Nitro-aromatic compounds are generally known for their stability and persistence in the environment, which could potentially influence their bioavailability and pharmacokinetics .
Result of Action
Nitro-aromatic compounds are generally known to cause various cellular effects, often leading to cytotoxicity . Some nitro-aromatic compounds have been found to exhibit anticancer activity, potentially through interaction with cellular targets like topoisomerases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Nitro-[1,1’-biphenyl]-3-amine. Factors such as temperature, pH, and presence of other chemicals can affect the stability and reactivity of the compound. Furthermore, the presence of reducing agents in the environment can lead to the reduction of the nitro group, potentially influencing the compound’s activity .
Safety and Hazards
Propiedades
IUPAC Name |
2-nitro-5-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFWQBIQPVAXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503802 | |
| Record name | 4-Nitro[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-[1,1'-biphenyl]-3-amine | |
CAS RN |
76129-28-7 | |
| Record name | 4-Nitro[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

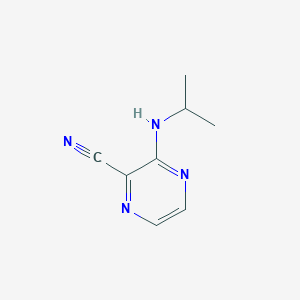
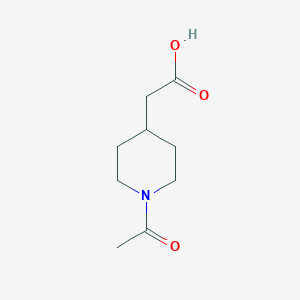
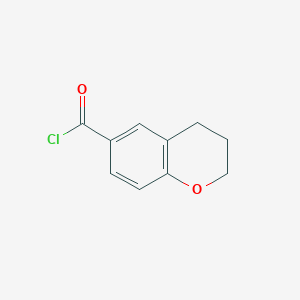
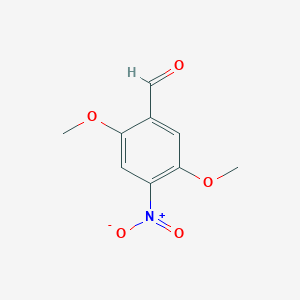
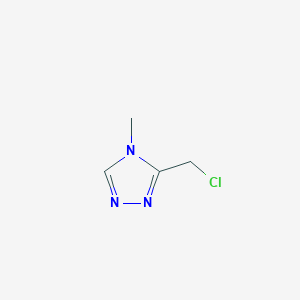


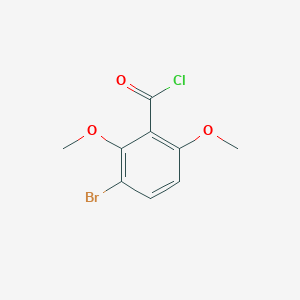
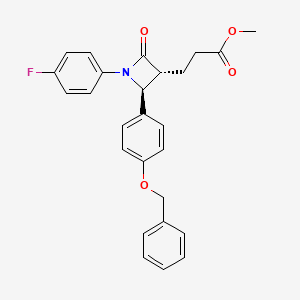

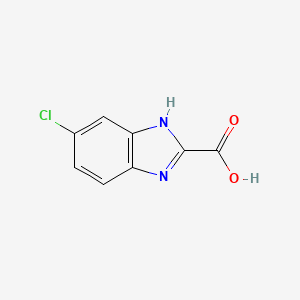

![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)
![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)